6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
CAS No.: 329235-03-2
Cat. No.: VC5034057
Molecular Formula: C21H15Cl3N2O2
Molecular Weight: 433.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329235-03-2 |
|---|---|
| Molecular Formula | C21H15Cl3N2O2 |
| Molecular Weight | 433.71 |
| IUPAC Name | 6-chloro-1-[(2,4-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole |
| Standard InChI | InChI=1S/C21H15Cl3N2O2/c1-27-17-7-3-13(4-8-17)21-25-19-9-6-16(23)11-20(19)26(21)28-12-14-2-5-15(22)10-18(14)24/h2-11H,12H2,1H3 |
| Standard InChI Key | WUWJJWLQAVBDNR-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=C(C=C3)Cl |
Introduction
Overview of 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole is a synthetic organic compound belonging to the benzimidazole class, known for its diverse biological activities. The compound's molecular formula is C21H15Cl3N2O2, and it has a molecular weight of approximately 433.71 g/mol. This compound is characterized by the presence of multiple chlorine substituents and a methoxyphenyl group, which significantly influence its chemical properties and potential biological activity .
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
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Preparation of Benzimidazole Core: The synthesis begins with the formation of the benzimidazole core through condensation reactions involving o-phenylenediamine and appropriate carboxylic acids or derivatives.
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Chlorination: Chlorination at specific positions (e.g., the 6-position) is performed to introduce chlorine substituents.
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Ether Formation: The introduction of the 2,4-dichlorobenzyl group via etherification reactions enhances the compound's lipophilicity.
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Final Modifications: Additional functional groups such as methoxyphenyl are introduced to optimize biological activity.
Each step requires careful control of reaction conditions to maximize yield and purity .
Biological Activity and Mechanism of Action
Benzimidazole derivatives are recognized for their broad spectrum of biological activities, including:
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Anticancer Properties: Research indicates that structural modifications in benzimidazoles can enhance their efficacy against various cancer cell lines.
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Anti-inflammatory Effects: The compound may interact with inflammatory pathways, potentially reducing inflammation.
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Antimicrobial Activity: Studies suggest that compounds similar to 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole exhibit significant antimicrobial properties.
The mechanism of action often involves interaction with specific biological targets such as enzymes or receptors, which can be influenced by the compound's structural characteristics .
Applications
The potential applications of 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole include:
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Pharmaceutical Development: Due to its promising biological activities, this compound is a candidate for further development in drug discovery.
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Chemical Intermediate: It serves as an intermediate in synthesizing other complex organic compounds.
This compound exemplifies the versatility and importance of benzimidazoles in medicinal chemistry and ongoing research in drug development .
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